

Application Note: Advanced Recrystallization Protocol for 1-(3-Hydroxyphenyl)-3-propylurea

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Compound of Interest

Compound Name: 1-(3-Hydroxyphenyl)-3-propylurea

CAS No.: 70171-67-4

Cat. No.: B1437948

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Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Document Type: Technical Protocol & Methodological Rationale

Introduction & Scientific Rationale

1-(3-Hydroxyphenyl)-3-propylurea (CAS: 70171-67-4) is a highly versatile small molecule scaffold[1][2]. Structurally, it features a unique combination of a hydrogen-bonding urea linkage, a phenolic hydroxyl group, and a lipophilic propyl chain. This structural motif is frequently utilized in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and other pharmacologically active derivatives[3].

Purifying urea derivatives presents unique crystallographic challenges. The dense intermolecular hydrogen-bonding network formed by the urea (-NH-CO-NH-) and phenolic (-OH) groups often leads to poor solubility in non-polar solvents, while the lipophilic propyl chain can cause "oiling out" (liquid-liquid phase separation) in traditional aqueous-alcohol systems[4].

While aqueous ethanol is a common starting point for simple N-aryl ureas[4][5], the amphiphilic nature of **1-(3-Hydroxyphenyl)-3-propylurea** necessitates a more controlled approach. This

application note details an anti-solvent crystallization methodology utilizing an Ethyl Acetate (EtOAc) and Heptane binary system. This method reliably disrupts the hydrogen bond network during dissolution and precisely controls the metastable zone width (MSZW) during nucleation, ensuring high-purity crystalline recovery[6].

Physicochemical Profiling & Solvent Causality

Understanding the physicochemical properties of the target molecule is the foundation of a self-validating purification system.

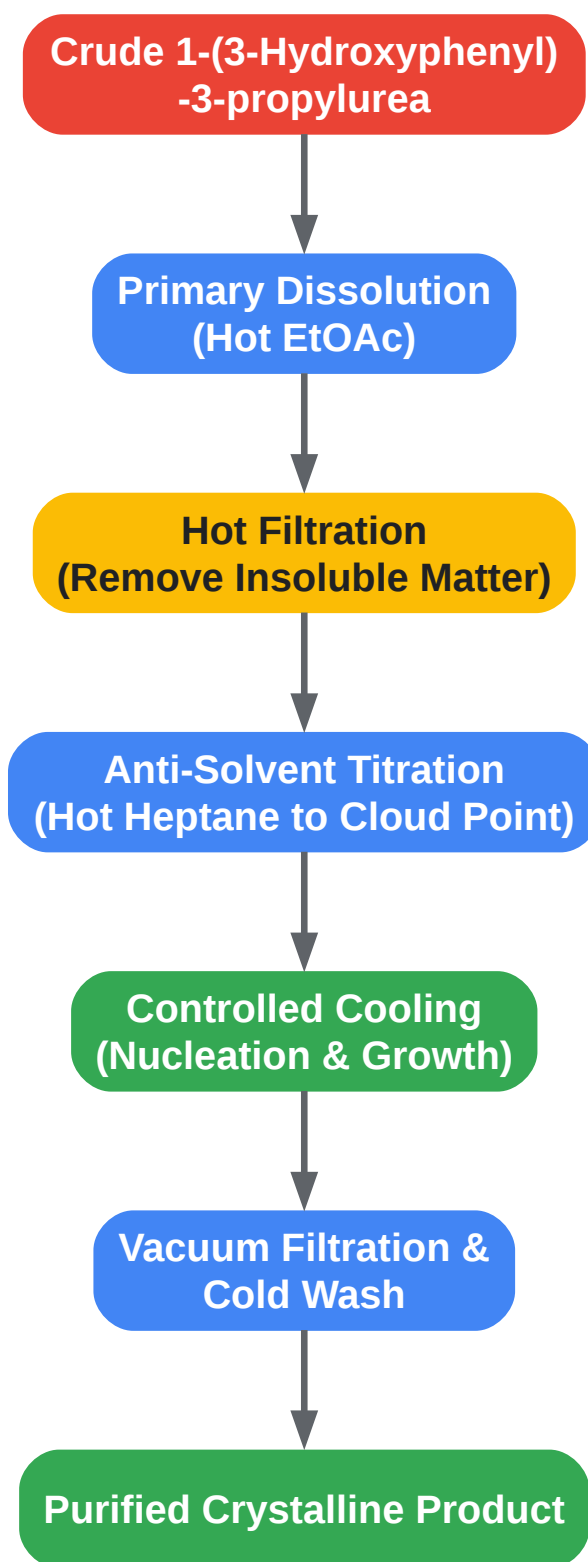
Table 1: Physicochemical Profile of **1-(3-Hydroxyphenyl)-3-propylurea**

Property	Value / Description
CAS Number	70171-67-4
Molecular Formula	C10H14N2O2
Molecular Weight	194.23 g/mol [1]
Structural Motifs	Phenolic -OH, Urea linkage, Aliphatic propyl chain
H-Bonding Profile	3 Donors (-NH, -NH, -OH), 2 Acceptors (C=O, -OH)
Predicted Solubility	High in EtOAc, EtOH, MeOH; Low in Heptane, Hexane, Water

Table 2: Solvent System Causality Matrix

Component	Solvent	Function & Mechanistic Role
Primary Solvent	Ethyl Acetate (EtOAc)	Acts as a strong H-bond acceptor. At reflux (77°C), it effectively disrupts the urea-urea and phenol-urea intermolecular networks, fully solvating the molecule[6].
Anti-Solvent	Heptane	A non-polar hydrocarbon that drastically lowers the dielectric constant of the medium. It forces the hydrophobic propyl and aromatic groups to aggregate, driving supersaturation[3].
Wash Solvent	Cold EtOAc/Heptane (1:9)	Displaces impurity-rich mother liquor from the filter cake without dissolving the purified crystal lattice.

Experimental Workflow



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Fig 1. Anti-solvent recrystallization workflow for **1-(3-Hydroxyphenyl)-3-propylurea**.

Step-by-Step Recrystallization Protocol

This protocol is designed as a self-validating system; visual cues at each step confirm that the thermodynamic state of the solution is correct for optimal purity and yield.

Step 1: Primary Dissolution

- Weigh the crude **1-(3-Hydroxyphenyl)-3-propylurea** and transfer it to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
- Add a minimal volume of Ethyl Acetate (approximately 5–8 mL per gram of crude material).
- Heat the suspension to a gentle reflux (approx. 77°C) using an oil bath or heating mantle until the solid completely dissolves. Causality Check: If the solution remains turbid after 10 minutes of reflux, mechanical impurities or highly cross-linked polymeric byproducts are present, necessitating Step 2.

Step 2: Hot Filtration (If Required)

- Pre-warm a jacketed sintered glass funnel (or a stemless glass funnel with fluted filter paper) and a receiving Erlenmeyer flask to 75°C.
- Rapidly filter the hot EtOAc solution under a mild vacuum or gravity^[4]. Causality Check: Pre-warming the apparatus is critical. Cold glassware will cause the solution to rapidly cross the solubility boundary, leading to premature crystallization and product loss in the filter.

Step 3: Anti-Solvent Titration (Cloud Point Determination)

- Maintain the filtered EtOAc solution at 70–75°C under continuous, moderate stirring.
- Slowly add hot Heptane (approx. 65°C) dropwise.
- Continue addition until a faint, persistent turbidity (the cloud point) is observed. This visual cue validates that the system has entered the metastable zone.
- Immediately add 2 to 3 drops of hot EtOAc until the solution just clears. This ensures the system is slightly undersaturated at the boiling point, preventing rapid, uncontrolled

precipitation.

Step 4: Controlled Nucleation and Cooling

- Remove the flask from the heat source. Seal the flask and allow it to cool ambiently to room temperature (20–25°C) completely undisturbed.
- Critical Phase: Do not agitate the flask during the initial cooling phase, as sheer forces can induce secondary nucleation, leading to fine, difficult-to-filter powders rather than distinct crystals.
- Once the solution reaches room temperature and a robust crystal bed has formed, transfer the flask to an ice bath (0–5°C) for 1.5 to 2 hours to depress the solubility curve and maximize yield[6].

Step 5: Isolation and Washing

- Collect the purified crystals via vacuum filtration using a Büchner funnel[5].
- Break the vacuum and cover the filter cake with a pre-chilled (0°C) wash solution of Heptane/EtOAc (9:1 v/v).
- Re-apply the vacuum to pull the wash solvent through. Repeat this wash step once more.

Step 6: Drying

- Transfer the crystals to a watch glass or crystallization dish.
- Dry in a vacuum oven at 40°C (well below the melting point) for 12 hours.
- Weigh the product. The protocol is validated when the crystals reach a constant weight, confirming the complete removal of residual solvents.

Troubleshooting: Liquid-Liquid Phase Separation (Oiling Out)

Because of the aliphatic propyl chain, **1-(3-Hydroxyphenyl)-3-propylurea** may occasionally "oil out"—separating as a dense, solute-rich liquid phase rather than a solid crystal. This occurs

when the supersaturation curve crosses the liquid-liquid phase separation (LLPS) boundary before the nucleation boundary.

Intervention Strategy: If oil droplets form during Step 4:

- Immediately return the flask to the heat source and add a small volume of EtOAc (1-2 mL) until the oil dissolves back into a homogeneous clear solution.
- Allow the solution to cool very slowly (e.g., by leaving it in the hot oil bath as the bath itself cools).
- Seeding: When the solution temperature drops to approximately 5°C above the previously observed cloud point, introduce a microscopic seed crystal of pure **1-(3-Hydroxyphenyl)-3-propylurea**. Seeding bypasses the thermodynamic energy barrier required for primary nucleation, forcing solid crystal growth and completely circumventing the LLPS boundary.

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Sources

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